molecular formula C14H24F3NO B379605 N-cyclododecyl-2,2,2-trifluoroacetamide

N-cyclododecyl-2,2,2-trifluoroacetamide

Cat. No.: B379605
M. Wt: 279.34g/mol
InChI Key: FHFYQUYDHZRQLR-UHFFFAOYSA-N
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Description

N-Cyclododecyl-2,2,2-trifluoroacetamide (CAS 2413-69-6) is a chemical compound of interest in organic synthesis and materials science research. This molecule, featuring a cyclododecyl amine group coupled with a trifluoroacetamide moiety, is part of the broader class of trifluoroacetamides. Trifluoroacetamides are well-established in synthetic chemistry, particularly for their role as protective groups for amines . The strong electron-withdrawing nature of the trifluoroacetyl group enhances the stability of the amide bond, making it resistant to hydrolysis under a range of conditions, including in the presence of bases and various nucleophiles . This stability is valuable for multi-step synthesis where a robust amine protecting group is required. The specific presence of the bulky cyclododecyl substituent may impart unique steric and solubility properties, making this compound a candidate for developing specialized materials or for use in catalytic systems. As a reagent, it can be utilized to introduce the cyclododecylamine group into molecular architectures. Researchers can apply this compound in the development of novel polymers, adsorbents, or as a building block in pharmaceutical research. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H24F3NO

Molecular Weight

279.34g/mol

IUPAC Name

N-cyclododecyl-2,2,2-trifluoroacetamide

InChI

InChI=1S/C14H24F3NO/c15-14(16,17)13(19)18-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2,(H,18,19)

InChI Key

FHFYQUYDHZRQLR-UHFFFAOYSA-N

SMILES

C1CCCCCC(CCCCC1)NC(=O)C(F)(F)F

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-cyclododecyl-2,2,2-trifluoroacetamide with structurally related trifluoroacetamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Activities Applications References
This compound C₁₄H₂₂F₃NO 289.3 (calculated) Cyclic alkyl (C12) High lipophilicity, steric bulk Potential antimicrobial, catalytic applications Inferred
N-Benzyl-2,2,2-trifluoroacetamide C₉H₈F₃NO 203.2 Aromatic (benzyl) Antifungal (MIC: 15.62–62.5 µg/mL), antioxidant (78.97% at 1,000 µg/mL), cytotoxic (IC₅₀: 100 µg/mL) Drug development, enzyme inhibition studies
N-Decyl-2,2,2-trifluoroacetamide C₁₂H₂₂F₃NO 253.3 Linear alkyl (C10) Moderate lipophilicity Synthetic intermediate, material science
N-Dodecyl-2,2,2-trifluoroacetamide (2p) C₁₄H₂₆F₃NO 281.4 Linear alkyl (C12) High lipophilicity Not explicitly stated; likely similar to decyl analog
N,N-Diallyl-2,2,2-trifluoroacetamide C₈H₁₀F₃NO 193.2 Allyl groups (unsaturated) Low density (1.130 g/cm³), reactive double bonds Ring-closing metathesis (RCM) reactions

Key Observations:

Substituent Effects on Bioactivity: The N-benzyl derivative exhibits significant antifungal and antioxidant activities due to its aromatic ring, which may enhance binding to microbial enzymes or free radicals . In contrast, alkyl-substituted analogs (e.g., N-decyl, N-dodecyl) lack reported antimicrobial data but may prioritize lipophilicity-driven applications like membrane permeation or solubility modulation.

Physicochemical Behavior :

  • Lipophilicity : Cyclododecyl and dodecyl groups increase molecular weight and hydrophobicity, likely elevating logP values compared to benzyl or allyl derivatives. This property is critical for drug absorption and distribution.
  • Steric Effects : The cyclododecyl group’s bulk may reduce binding efficiency to enzyme active sites but improve selectivity for hydrophobic targets.

Synthetic Applications :

  • N,N-Diallyl-2,2,2-trifluoroacetamide is utilized in ring-closing metathesis (RCM) due to its allyl groups’ reactivity, a feature absent in saturated alkyl or aromatic analogs .
  • Linear alkyl derivatives (e.g., N-decyl) may serve as intermediates for surfactants or phase-transfer catalysts.

Gaps in Research: No direct data on this compound’s biological or catalytic performance exists in the provided evidence. Its properties are inferred from structural analogs.

Preparation Methods

Reaction Mechanism and Conditions

Cyclododecylamine reacts with TFAA in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. A stoichiometric ratio of 1:1.2 (amine:TFAA) ensures complete conversion. The reaction proceeds via intermediate mixed anhydride formation, followed by deprotonation to yield the amide.

Key Parameters:

  • Temperature: 0–25°C (exothermic reaction)

  • Solvent: DCM, THF, or ethers

  • Base: Triethylamine (TEA) or pyridine to scavenge HCl

Yield Optimization

Yields typically exceed 85% when the reaction is conducted under strict anhydrous conditions. Impurities such as unreacted amine or over-acylated products (e.g., bis-trifluoroacetyl derivatives) are minimized by controlled addition of TFAA and rapid quenching with ice-water.

N-Alkylation of 2,2,2-Trifluoroacetamide with Cyclododecyl Halides

This method adapts the Gabriel synthesis paradigm, substituting phthalimide with 2,2,2-trifluoroacetamide as the nitrogen source.

Phase-Transfer Catalyzed Alkylation

Cyclododecyl bromide reacts with 2,2,2-trifluoroacetamide in a biphasic system (toluene/water) using tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

Procedure:

  • Dissolve 2,2,2-trifluoroacetamide (1 eq) in aqueous NaOH (50% w/v).

  • Add cyclododecyl bromide (1.1 eq) and TBAB (0.1 eq).

  • Stir vigorously at 60°C for 12–24 hours.

Advantages:

  • Avoids harsh conditions required for traditional Gabriel synthesis.

  • Enables sequential alkylation with different groups if needed.

Solvent-Free Mechanochemical Approach

Recent advances utilize ball-milling to promote solid-state reactions between 2,2,2-trifluoroacetamide and cyclododecyl iodide. This method eliminates solvent use and reduces reaction time to 2–4 hours, with yields comparable to solution-phase methods (78–82%).

While not directly cited for N-cyclododecyl-2,2,2-trifluoroacetamide, hydrogenation strategies for nitriles suggest a plausible retro-synthetic pathway:

Synthesis via Trifluoroacetonitrile Intermediate

  • Nitrile Formation: React cyclododecylamine with trifluoroacetonitrile under acidic conditions.

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂ at 50 psi) reduces the nitrile to the primary amine, followed by acylation with TFAA.

Challenges:

  • Requires precise control to avoid over-hydrogenation to tertiary amines.

  • Selectivity influenced by catalyst structure (e.g., Pd clusters vs. single-atom catalysts).

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
Direct Acylation0–25°C, DCM, TEA85–92%>98%Industrial
Phase-Transfer Alkylation60°C, TBAB, toluene/H₂O75–80%95%Pilot-scale
MechanochemicalBall-milling, solvent-free78–82%97%Lab-scale
Hydrogenation PathwayPd/C, H₂, 50 psi65–70%90%Theoretical

Industrial Considerations and Hazard Mitigation

Waste Stream Management

By-products like HCl or unreacted cyclododecylamine require neutralization with NaOH before disposal. Solvent recovery systems (e.g., distillation) are critical for cost-effective scaling .

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